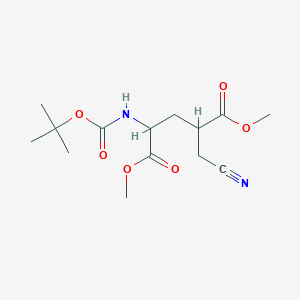![molecular formula C11H12ClF4N B12508097 2-[2-Fluoro-5-(trifluoromethyl)phenyl]pyrrolidine hydrochloride](/img/structure/B12508097.png)
2-[2-Fluoro-5-(trifluoromethyl)phenyl]pyrrolidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-(2-Fluoro-5-(trifluoromethyl)phenyl)pyrrolidine hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties. This compound features a pyrrolidine ring substituted with a fluorinated phenyl group, making it a valuable candidate for research in organic chemistry, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(2-Fluoro-5-(trifluoromethyl)phenyl)pyrrolidine hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Introduction of the Fluorinated Phenyl Group: The fluorinated phenyl group is introduced via a nucleophilic aromatic substitution reaction. This step often requires the use of a strong base and a fluorinated aromatic compound.
Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations for yield, purity, and cost-effectiveness are crucial. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
®-2-(2-Fluoro-5-(trifluoromethyl)phenyl)pyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorinated phenyl ring, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various substituents on the phenyl ring.
Scientific Research Applications
Chemistry
In organic chemistry, ®-2-(2-Fluoro-5-(trifluoromethyl)phenyl)pyrrolidine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its fluorinated phenyl group, which can enhance binding affinity and specificity.
Medicine
In medicinal chemistry, ®-2-(2-Fluoro-5-(trifluoromethyl)phenyl)pyrrolidine hydrochloride is investigated for its potential therapeutic applications. Its structural features make it a candidate for drug development, particularly in targeting specific receptors or enzymes.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties, such as enhanced thermal stability or specific electronic characteristics.
Mechanism of Action
The mechanism of action of ®-2-(2-Fluoro-5-(trifluoromethyl)phenyl)pyrrolidine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The fluorinated phenyl group can enhance binding affinity through hydrophobic interactions and hydrogen bonding. The pyrrolidine ring can interact with specific amino acid residues, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- ®-2-(2-Fluoro-4-(trifluoromethyl)phenyl)pyrrolidine hydrochloride
- ®-2-(2-Fluoro-3-(trifluoromethyl)phenyl)pyrrolidine hydrochloride
- ®-2-(2-Fluoro-6-(trifluoromethyl)phenyl)pyrrolidine hydrochloride
Uniqueness
®-2-(2-Fluoro-5-(trifluoromethyl)phenyl)pyrrolidine hydrochloride is unique due to the specific positioning of the fluorine and trifluoromethyl groups on the phenyl ring. This positioning can significantly influence the compound’s chemical reactivity, binding affinity, and overall biological activity compared to its analogs.
Properties
Molecular Formula |
C11H12ClF4N |
|---|---|
Molecular Weight |
269.66 g/mol |
IUPAC Name |
2-[2-fluoro-5-(trifluoromethyl)phenyl]pyrrolidine;hydrochloride |
InChI |
InChI=1S/C11H11F4N.ClH/c12-9-4-3-7(11(13,14)15)6-8(9)10-2-1-5-16-10;/h3-4,6,10,16H,1-2,5H2;1H |
InChI Key |
WGYMMHPMADAZKR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)C2=C(C=CC(=C2)C(F)(F)F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Aminobenzo[d]thiazole-2-carbonitrile](/img/structure/B12508016.png)
![(2S)-3-(3-chlorophenoxy)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid](/img/structure/B12508022.png)
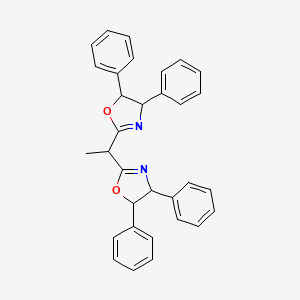
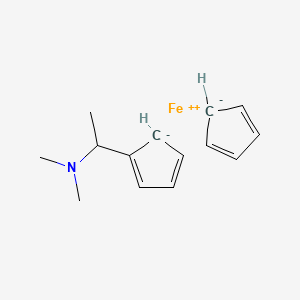
![{Amino[(2-methyl-5-nitrophenyl)amino]methylidene}amino nitrate](/img/structure/B12508038.png)
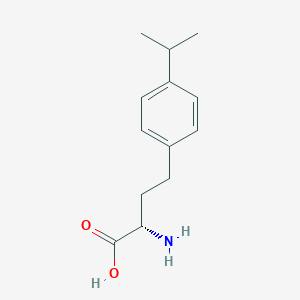
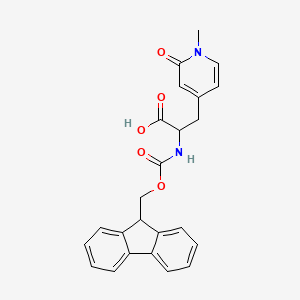
![methyl 1,5-dimethyl-3-[(methylsulfonyl)amino]-1H-indole-2-carboxylate](/img/structure/B12508056.png)
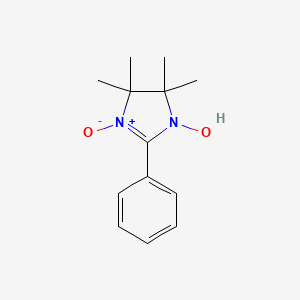
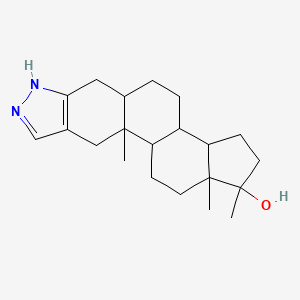
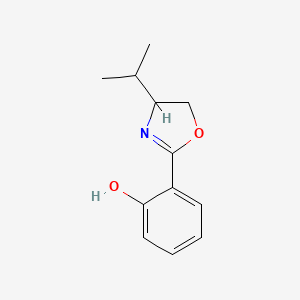
![2-[4-ethyl-2-(3-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B12508072.png)
![1,3-Benzenedicarboxylic acid, 5,5'-[2-[4,5-bis(3,5-dicarboxyphenyl)-1,3-dithiol-2-ylidene]-1,3-dithiole-4,5-diyl]bis-](/img/structure/B12508077.png)
